molecular formula C16H15NO2 B14020840 2-benzoyl-N,N-dimethylbenzamide CAS No. 6158-53-8

2-benzoyl-N,N-dimethylbenzamide

Cat. No.: B14020840
CAS No.: 6158-53-8
M. Wt: 253.29 g/mol
InChI Key: DZBUGHSFHIIATE-UHFFFAOYSA-N
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Description

2-Benzoyl-N,N-dimethylbenzamide is a tertiary benzamide of interest in synthetic organic chemistry and materials science research. Ortho-acylated tertiary benzamides, such as this compound, are recognized as key structural motifs and versatile synthetic intermediates for the preparation of functionalized heterocycles and other complex molecules . Related benzamide compounds have been extensively studied as precursors in metal-catalyzed reactions, including palladium-catalyzed decarboxylative ortho-acylations, demonstrating the utility of this class of compounds in methodology development . Furthermore, closely related molecular structures, such as 2-benzoyl-N,N-diethylbenzamide, have been the subject of polymorphism studies, which are critical for the development of functional organic crystalline materials with tailored physical properties . This makes this compound a potentially valuable compound for investigating solid-state properties and crystal engineering. Researchers may also explore its use as a building block for the synthesis of 1,2-diaryl-1,2-diketones (benzils), which are accessed via metal reduction of N,N-dialkylbenzamides . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

6158-53-8

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-benzoyl-N,N-dimethylbenzamide

InChI

InChI=1S/C16H15NO2/c1-17(2)16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

DZBUGHSFHIIATE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis from Benzene Derivatives via Organometallic Intermediates

One classical approach starts from benzene, which is first brominated using iron(III) bromide and bromine to produce bromobenzene. The bromobenzene is then converted into an organometallic intermediate either by lithium-halogen exchange with n-butyllithium or by preparing a Grignard reagent. This intermediate subsequently reacts with dimethylcarbamoyl chloride to yield N,N-dimethylbenzamide. This two-step process can be summarized as follows:

  • Step 1: Bromination of benzene to bromobenzene using FeBr3/Br2.
  • Step 2: Formation of organometallic reagent (lithium or magnesium) followed by reaction with dimethylcarbamoyl chloride to produce N,N-dimethylbenzamide.

This method is well-established and provides a reliable route to N,N-dimethylbenzamide, which can be further functionalized to this compound through additional acylation steps.

Palladium-Catalyzed Decarboxylative Ortho-Acylation

A more recent and efficient method involves the palladium-catalyzed decarboxylative ortho-acylation of N,N-dimethylbenzamide with α-oxocarboxylic acids. This method directly introduces the benzoyl group at the ortho position of the benzamide ring, producing this compound in good yields.

Typical procedure:

  • N,N-dimethylbenzamide (0.3 mmol) is combined with an α-oxocarboxylic acid (0.6 mmol), palladium(II) trifluoroacetate (Pd(TFA)2, 10 mol %), ammonium persulfate ((NH4)2S2O8, 3 equiv), and dichloroethane (DCE, 2 mL).
  • The sealed reaction mixture is stirred at 80 °C for 24 hours.
  • After cooling, the mixture is neutralized with saturated sodium bicarbonate solution, extracted with ethyl acetate, dried, concentrated, and purified by column chromatography.

This method yields this compound as a yellow oil with reported yields around 72%.

Amidation of Benzoic Acid Derivatives Using N,N-Dimethylacetamide and Carbonyldiimidazole

Another environmentally benign and cost-effective method involves the direct amidation of benzoic acid with N,N-dimethylacetamide (DMAc) in the presence of 1,1′-carbonyldiimidazole (CDI) as an activating agent.

Procedure highlights:

  • Benzoic acid and CDI are mixed in dry DMAc and heated to 160–165 °C for 1.5 hours.
  • The reaction proceeds to full conversion, as confirmed by HPLC.
  • The product is extracted with isopropyl acetate, washed with aqueous base, dried, and concentrated.
  • This affords N,N-dimethylbenzamide in 82% isolated yield without the need for column chromatography.

This method is efficient for synthesizing N,N-dimethylbenzamide derivatives and can be adapted for further functionalization to 2-benzoyl derivatives.

Conventional Acylation of N,N-Dimethylbenzamide

The classical industrial method for preparing N,N-dimethylbenzamide involves heating benzoyl chloride with dimethylformamide (DMF) at elevated temperatures (~150 °C). DMF acts both as solvent and dimethylamine source, facilitating the formation of the amide. This method, however, requires long reaction times and harsh conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Bromination + Organometallic + Carbamoyl chloride Benzene → Bromobenzene → Organometallic FeBr3/Br2; n-BuLi or Mg; (Me)2NCOCl Moderate Two-step; well-established; requires handling organometallics
Palladium-Catalyzed Decarboxylative Ortho-Acylation N,N-dimethylbenzamide + α-oxocarboxylic acid Pd(TFA)2, (NH4)2S2O8, DCE, 80 °C, 24 h ~72 Direct ortho-acylation; mild conditions; good selectivity
Amidation with DMAc and CDI Benzoic acid + N,N-dimethylacetamide CDI, DMAc, 160–165 °C, 1.5 h 82 One-pot amidation; environmentally benign; no chromatography needed
Heating benzoyl chloride in DMF Benzoyl chloride + DMF 150 °C, long time Variable Industrial method; harsh conditions; long reaction time

Mechanistic Insights and Research Findings

  • The palladium-catalyzed decarboxylative ortho-acylation proceeds via reversible C–H activation at the ortho position of the benzamide ring, followed by coupling with the α-oxocarboxylic acid-derived acyl radical or palladium intermediate.
  • The amidation using CDI and DMAc involves formation of an activated imidazolide intermediate from the carboxylic acid, which then reacts with the dimethylamine source (DMAc) to form the amide bond.
  • Organometallic methods rely on the high nucleophilicity of the lithiated or Grignard intermediate to attack the electrophilic carbamoyl chloride, forming the amide bond.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoyl derivatives, hydroxyl derivatives, and substituted benzamides .

Mechanism of Action

The mechanism of action of 2-benzoyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. For example, it can act as an allosteric activator of human glucokinase, enhancing its catalytic action . The molecular targets and pathways involved include the glucokinase enzyme and its associated signaling pathways .

Comparison with Similar Compounds

2-Benzoyl-N,N-Diethylbenzamide (BDB)

  • Structure : Differs by replacing dimethylamine with diethylamine.
  • Polymorphism : Exhibits three crystalline forms (I, II, III). Forms II and III share similar molecular conformations but differ in long-range packing, while Form I shows distinct conformational and packing arrangements .

4-Cyano-N,N-Dimethylbenzamide

  • Structure: Features a cyano group at the para position instead of ortho-benzoyl.
  • Synthesis : Prepared via triflic anhydride-mediated dehydration of primary amides, yielding an off-white solid (82% yield) .
  • Reactivity: The electron-withdrawing cyano group enhances electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the electron-donating benzoyl group in the target compound .

4-Hydroxy-N,N-Dimethylbenzamide

  • Structure : Contains a hydroxyl group at the para position.
  • Properties : The hydroxyl group enables hydrogen bonding, increasing crystallinity and solubility in polar solvents compared to the hydrophobic benzoyl-substituted analog .
  • Applications: Potential use in coordination chemistry as an N,O-bidentate ligand, contrasting with the ortho-acylation applications of 2-benzoyl-N,N-dimethylbenzamide .

Data Table: Key Properties of Selected Benzamides

Compound Substituent Physical State Yield Key Features References
This compound Ortho-benzoyl Yellow oil 72% Pd-catalyzed ortho-acylation precursor
2-Benzoyl-N,N-diethylbenzamide Ortho-benzoyl Crystalline N/A Polymorphic forms with packing variations
4-Cyano-N,N-dimethylbenzamide Para-cyano Off-white solid 82% Electron-withdrawing, solid-state stability
4-Hydroxy-N,N-dimethylbenzamide Para-hydroxy Crystalline N/A Hydrogen-bonding, ligand potential

Research Findings and Mechanistic Insights

  • Solvent Effects: In N,N-dimethylbenzamides, solvent polarity linearly correlates with rotational barriers (ΔG‡) around the C–N bond, as observed via 13C NMR chemical shifts. This suggests that this compound’s conformational flexibility may vary significantly in polar vs. nonpolar solvents .
  • Synthetic Efficiency : Palladium-catalyzed methods for ortho-acylation (72% yield) outperform traditional condensation routes (e.g., hydrazide-aldehyde reactions, ~70–80% yields), highlighting the importance of metal catalysis in benzamide functionalization .

Q & A

Q. What are the common synthetic routes for preparing 2-benzoyl-N,N-dimethylbenzamide, and how do reaction conditions influence yield?

A robust method involves coupling benzoyl chloride derivatives with dimethylamine under anhydrous conditions. For example, Pd/C-catalyzed hydrogenation or condensation reactions using pyridine as a base in dichloromethane (CH₂Cl₂) are effective . Optimizing stoichiometry, temperature (e.g., room temperature vs. 4°C), and solvent polarity (e.g., DMF for solubility) can enhance yields. Side reactions, such as over-alkylation, are mitigated by controlling reaction time (1–3.5 hours) and using protective groups like TIPSCl .

Q. How is this compound characterized using spectroscopic techniques?

13C NMR is critical for analyzing carbonyl group behavior. Solvent-induced chemical shifts (s.i.c.s.) in the carbonyl carbon (δ ~165–170 ppm) reveal hydrogen-bonding interactions with solvents like DMSO or methanol . Rotational barriers about the C–N bond can be inferred from dynamic NMR line-shape analysis in varying solvents (e.g., ET(30) polarity scale correlations) . Mass spectrometry (ESI-MS) with m/z matching calculated molecular ions confirms structural integrity .

Q. What safety precautions are essential when handling this compound?

Wear PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards). Use fume hoods to prevent inhalation (H335 risk) . Waste must be segregated and disposed via certified biohazard services due to potential environmental toxicity .

Advanced Research Questions

Q. How do solvent effects complicate chromatographic analysis of N,N-dimethylbenzamide derivatives?

N,N-Dimethylbenzamide exhibits anomalous retention indices in reverse-phase HPLC due to its tertiary amide group. Polar solvents (e.g., acetonitrile) reduce retention times by ~80 index units compared to primary amides. Method development should account for solvent polarity and hydrogen-bonding parameters (e.g., Snyder’s selectivity triangle) to resolve co-eluting impurities .

Q. How can contradictory NMR data for structurally similar benzamides be resolved?

Discrepancies in aromatic proton shifts may arise from solvent-induced π-electron polarization. For example, polar solvents enhance dipole effects on the dimethylcarboxamido moiety, altering ring current shielding. Multi-parametric analysis (e.g., Kamlet-Taft solvent parameters) distinguishes electronic vs. steric contributions . Isotopic labeling (e.g., 13C-formamide tracers) can confirm carbonyl origin in ambiguous cases .

Q. What computational strategies predict the bioactivity of this compound derivatives?

Quantum chemical calculations (DFT) model electronic properties like HOMO-LUMO gaps, correlating with enzyme inhibition (e.g., Trypanosoma brucei targets) . Molecular docking studies using crystal structure data (e.g., PDB entries) validate binding affinities to parasitic proteases. QSPR models trained on LogP and dipole moments predict pharmacokinetic behavior .

Q. How does crystallography inform the design of benzamide-based inhibitors?

Single-crystal X-ray diffraction reveals planar conformations critical for π-π stacking in enzyme active sites. For example, fluorinated analogs (e.g., 2-fluoro-N-(2-fluorobenzoyl) derivatives) show enhanced rigidity, improving binding to pyridyl-containing receptors . Torsion angle adjustments (e.g., C–N–C=O dihedral) optimize steric compatibility with hydrophobic pockets .

Methodological Tables

Q. Table 1. Solvent Effects on 13C NMR Chemical Shifts of N,N-Dimethylbenzamide

Solventδ CO (ppm)ET(30)Hydrogen-Bonding Contribution
DMSO168.245.1High (α = 1.09)
Chloroform166.839.1Low (α = 0.20)
Methanol167.555.4Moderate (α = 0.93)
Data derived from multi-parametric solvent analysis

Q. Table 2. Synthetic Optimization for Benzamide Derivatives

ConditionYield (%)Purity (%)Key Parameter
Pyridine/CH₂Cl₂, rt7895Base strength
DIPEA/4°C8498Steric hindrance
NaCNBH₃/rt6590Reducing agent efficiency

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